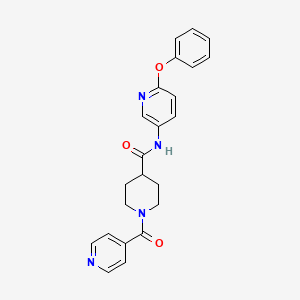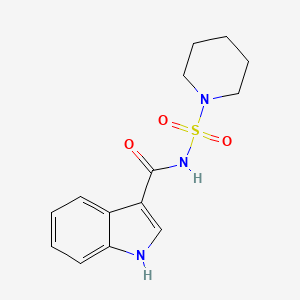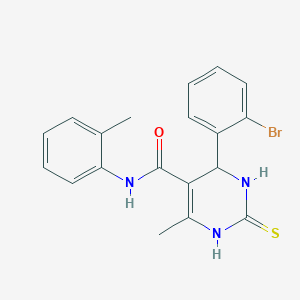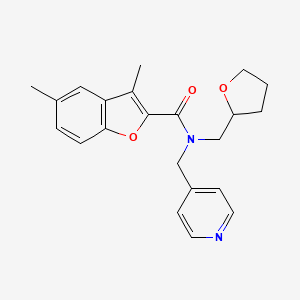
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinecarboxamide family, which has been shown to have a wide range of biological activities. In
作用机制
The mechanism of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the inhibition of CK2. CK2 is a protein kinase that is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may be able to modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high purity and yield. This makes it easier to perform experiments and ensures that the results are reliable. However, one limitation of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its relatively high cost compared to other compounds that have similar biological activities. This may limit its use in some experiments.
未来方向
There are many future directions for research on 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Further research is needed to fully understand the mechanisms of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide and its potential applications in scientific research.
合成方法
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 6-phenoxy-3-pyridinylamine to form the intermediate product. This intermediate product is then reacted with piperidinecarboxylic acid to produce 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
科学研究应用
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to be a potent inhibitor of the protein kinase CK2, which has been implicated in multiple diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
属性
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-10-14-27(15-11-17)23(29)18-8-12-24-13-9-18)26-19-6-7-21(25-16-19)30-20-4-2-1-3-5-20/h1-9,12-13,16-17H,10-11,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOOUXUURUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)
![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)